

L-erythro-Chloramphenicol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-erythro-Chloramphenicol

Cat. No.: B001208

[Get Quote](#)

L-erythro-Chloramphenicol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and analytical methodologies for **L-erythro-Chloramphenicol**. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

L-erythro-Chloramphenicol is one of the four stereoisomers of Chloramphenicol. Chemically, it is known as 2,2-dichloro-N-[(1*R*,2*S*)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide.^[1] The specific stereochemistry of the L-erythro isomer is crucial for its biological activity.

Table 1: Chemical Identification of **L-erythro-Chloramphenicol**

Identifier	Value
IUPAC Name	2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1]
CAS Number	7384-89-6[1][2][3]
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ N ₂ O ₅ [1][2][3]
Molecular Weight	323.13 g/mol [1][2][3]
InChI	InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1[1][2]
InChIKey	WIIZWVCIJKGZOK-DTWKUNHWSA-N[1]
SMILES	C1=CC(=CC=C1--INVALID-LINK--NC(=O)C(Cl)Cl">C@HO)--INVALID-LINK--[O-] [2]

Physicochemical Properties

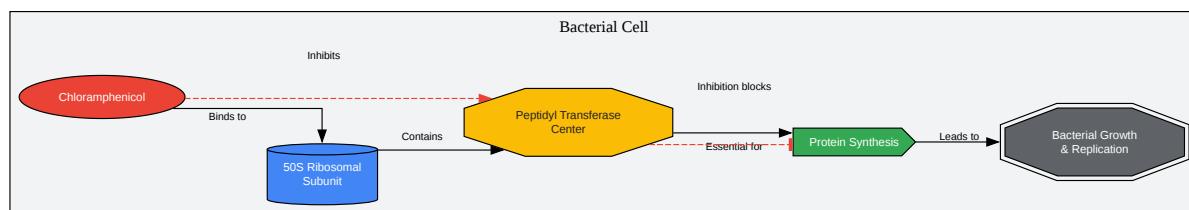
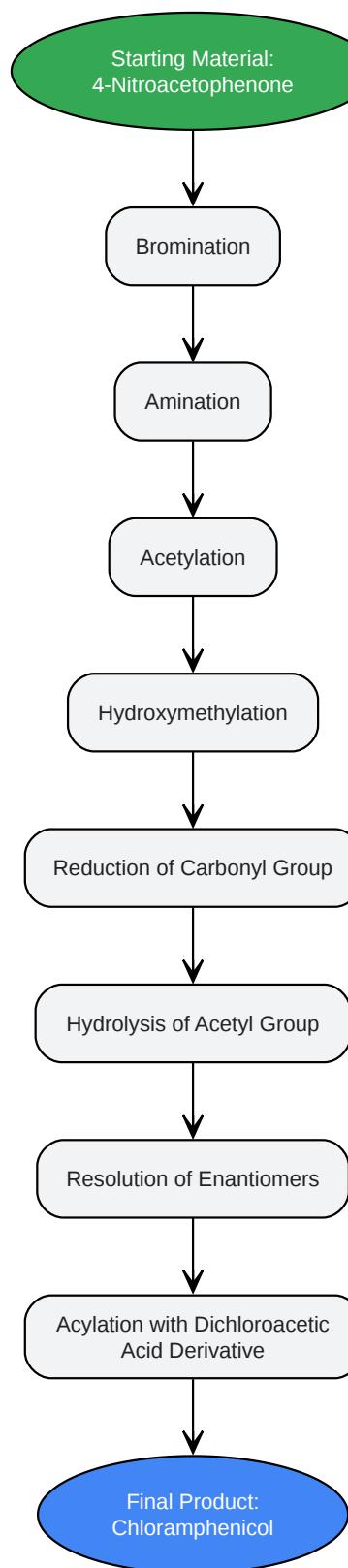

The physical and chemical properties of **L-erythro-Chloramphenicol** are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Properties of **L-erythro-Chloramphenicol**

Property	Value
Melting Point	176 °C[4]
Boiling Point (Predicted)	644.9 ± 55.0 °C[4]
Density (Predicted)	1.547 ± 0.06 g/cm ³ [4]
pKa (Predicted)	11.03 ± 0.46[4]
Solubility	Slightly soluble in DMSO, Ethanol, and Methanol[4]
Topological Polar Surface Area	115 Å ²

Mechanism of Action

Chloramphenicol, including its L-erythro isomer, is a broad-spectrum bacteriostatic antibiotic. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[5][6] It achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues of the 23S rRNA.[5] This binding obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. [7]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of Chloramphenicol.

Chemical Synthesis

The chemical synthesis of chloramphenicol is a multi-step process. One common pathway starts from 4-nitroacetophenone. The following diagram illustrates a generalized workflow for the synthesis of the D,L-threo racemic mixture, which is then resolved to obtain the desired stereoisomer.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the chemical synthesis of Chloramphenicol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **L-erythro-Chloramphenicol**.

Table 3: Spectroscopic Data for Chloramphenicol

Spectroscopic Technique	Characteristic Data
UV-Vis Spectroscopy	λ_{max} : ~272-274 nm [5]
FT-IR Spectroscopy (cm ⁻¹)	3352-3246 (O-H and N-H stretching), 3081 (aromatic C-H stretching), 1681 (C=O stretching), 1559 (C=C stretching), 1521 (NO ₂ stretching), 662 (C-Cl stretching) [5]
Mass Spectrometry	Precursor ion (m/z) = 321, with main product ions at m/z = 257, 194, 176, and 152 in negative ion mode. [8]
NMR Spectroscopy	¹ H NMR and ¹³ C NMR spectra have been reported and are available in spectral databases. [2]

Experimental Protocols: Analytical Methods

The determination of Chloramphenicol residues in various matrices is critical for food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.

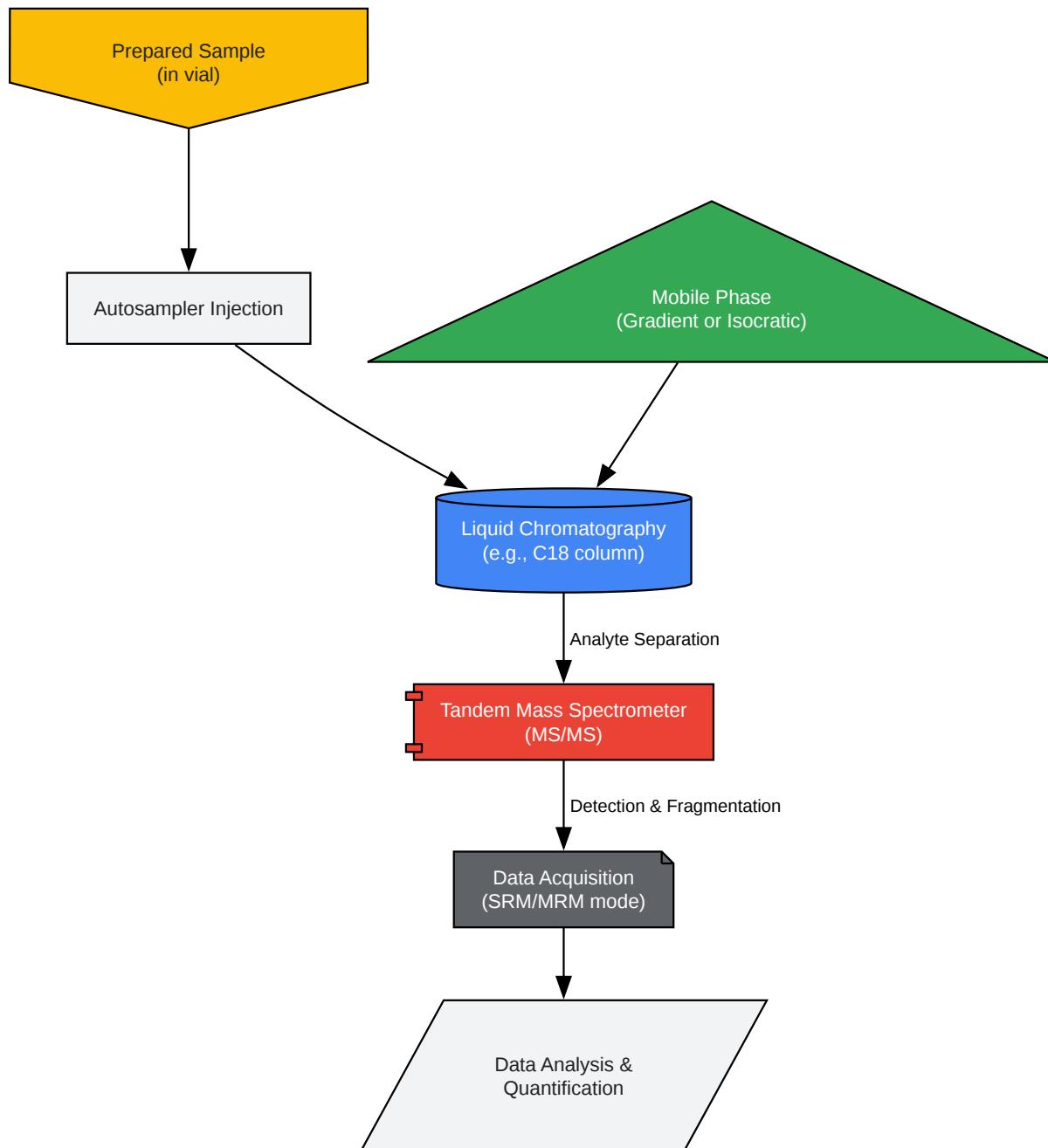
Sample Preparation and Extraction from Honey

This protocol is adapted for the analysis of Chloramphenicol in honey samples. [9]

- **Sample Weighing and Dissolution:** Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube. Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute to dissolve the honey.

- Liquid-Liquid Extraction: Add 10 mL of ethyl acetate to the tube and shake vigorously. Centrifuge at 4500 rpm for 5 minutes. Repeat the extraction with another 10 mL of ethyl acetate.
- Evaporation: Combine the ethyl acetate layers and evaporate to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitution and Cleanup: To the dried residue, add 1 mL of Milli-Q water and 1 mL of a 1:1 mixture of n-Hexane and Carbon Tetrachloride. Vortex and centrifuge.
- Final Preparation: Transfer the upper aqueous layer and filter it into a UPLC vial for analysis.

Sample Preparation and Extraction from Animal Tissues (e.g., Shrimp)


This protocol is a general method for the extraction of Chloramphenicol from animal tissues.

- Homogenization and Extraction: Homogenize a 5 g sample with 5 mL of water. Add 10 mL of an acetonitrile/ethyl acetate mixture, homogenize further, and then centrifuge.
- Solvent Evaporation and Re-dissolution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C. Re-dissolve the residue in 6 mL of 4% NaCl.
- Hexane Wash: Add 3 mL of hexane, shake gently, and discard the hexane layer. Repeat this washing step.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an SPE octadecyl (C18) column with 3 mL of methanol followed by 3 mL of water.
 - Pass the sample solution through the conditioned SPE column.
 - Elute the Chloramphenicol with 3 mL of methanol.

- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general workflow for the instrumental analysis of Chloramphenicol.

[Click to download full resolution via product page](#)**Figure 3:** General workflow for LC-MS/MS analysis of Chloramphenicol.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions and matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vixra.org [vixra.org]
- 4. Chloramphenicol [webbook.nist.gov]
- 5. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. fda.gov [fda.gov]
- 8. Chloramphenicol [webbook.nist.gov]
- 9. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [L-erythro-Chloramphenicol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b001208#l-erythro-chloramphenicol-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com